methyl 2-{[(2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines several functional groups, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common approach includes the following steps:
Formation of the pyrrolo[2,3-b]quinoxaline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzothiophene moiety: This step often involves the use of palladium-catalyzed coupling reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 2-{[(2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-{[(2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and are known for their biological activities.
Benzothiophene Derivatives: These compounds are also studied for their medicinal properties and can serve as a comparison for understanding the unique features of the target compound.
Uniqueness
Methyl 2-{[(2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its combination of multiple heterocyclic systems and functional groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Biological Activity
Methyl 2-{[(2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes cyclization of appropriate precursors under controlled conditions. The specific steps usually involve the formation of the pyrroloquinoxaline structure followed by the introduction of the benzothiophene moiety through condensation reactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities including:
Antioxidant Activity : Some derivatives have shown significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is often linked to the presence of the pyrroloquinoline structure which enhances redox activity and mitochondrial function .
Anticancer Properties : The compound's ability to act as a substrate for NAD(P)H:quinone oxidoreductase (NQO1), an enzyme often upregulated in tumor cells, suggests potential anticancer mechanisms. Quinones derived from similar structures have been evaluated for their efficacy in inducing apoptosis in cancer cell lines .
Neuroprotective Effects : There is emerging evidence that compounds with similar frameworks may provide neuroprotection against degenerative diseases by modulating pathways involved in oxidative stress and inflammation .
Case Studies
- Antioxidant Evaluation : In a study evaluating various benzothiophene derivatives, it was found that the presence of hydroxyl groups significantly enhanced antioxidant activity through hydrogen bonding interactions with key amino acids in NQO1 active sites .
- Cancer Cell Line Studies : A series of experiments demonstrated that derivatives of pyrroloquinoline exhibited cytotoxic effects against multiple cancer cell lines. The mechanism was linked to increased reactive oxygen species (ROS) production leading to cell death .
- Neuroprotection Research : In models of neurodegeneration, compounds structurally related to this compound were shown to improve neuronal survival rates and reduce markers of inflammation .
Data Table
The following table summarizes key biological activities associated with related compounds:
Properties
Molecular Formula |
C27H23N5O3S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
methyl 2-[(2-amino-1-phenylpyrrolo[3,2-b]quinoxaline-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H23N5O3S/c1-35-27(34)20-16-11-5-8-14-19(16)36-26(20)31-25(33)21-22-24(30-18-13-7-6-12-17(18)29-22)32(23(21)28)15-9-3-2-4-10-15/h2-4,6-7,9-10,12-13H,5,8,11,14,28H2,1H3,(H,31,33) |
InChI Key |
HCZFAZSXQPLPMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC=CC=C6)N |
Origin of Product |
United States |
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